4-Isopropyl-1,3-thiazol-2-amine
Overview
Description
4-Isopropyl-1,3-thiazol-2-amine is an organic compound with the molecular formula C6H10N2S It belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors, and play a role in numerous biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
4-Isopropyl-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with enzymes such as kinases and proteases can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in this compound allows it to interact with various molecular targets, including enzymes and receptors . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability and degradation, which can impact their biological activity over time . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or antitumor activity . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects and dose-response relationships are important considerations in the evaluation of this compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and the levels of metabolites in cells and tissues. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments and tissues. Understanding the transport and distribution of this compound is essential for predicting its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropylamine with carbon disulfide and chloroacetaldehyde, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, although this is less common.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
4-Isopropyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studies have explored its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Phenyl-1,3-thiazol-2-amine: Known for its potential antileishmanial activity.
5-Bromo-4-isopropyl-1,3-thiazol-2-amine: A brominated derivative with distinct chemical properties.
Uniqueness: 4-Isopropyl-1,3-thiazol-2-amine is unique due to its specific isopropyl substitution, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVXXJBWWYOSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427708 | |
Record name | 4-isopropyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79932-20-0 | |
Record name | 4-isopropyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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